

Physical and chemical properties of L-Isoleucine-1-¹³C

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Compound of Interest

Compound Name: *L*-Isoleucine-1-¹³C

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An In-depth Technical Guide to L-Isoleucine-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and core applications of L-Isoleucine-1-¹³C. This isotopically labeled amino acid is a critical tool in metabolic research, offering a stable, non-radioactive tracer for elucidating complex biological pathways.

Core Physical and Chemical Properties

L-Isoleucine-1-¹³C is a variant of the essential amino acid L-isoleucine where the carbon atom at the C1 position (carboxyl carbon) is replaced with the stable isotope ¹³C. This substitution results in a mass shift of +1 Dalton compared to the unlabeled compound, enabling its differentiation and quantification in mass spectrometry-based analyses.[\[1\]](#)

Table 1: Physical and Chemical Data for L-Isoleucine-1-¹³C

Property	Value	References
Chemical Formula	$C_5^{13}CH_{13}NO_2$	[1]
Molecular Weight	132.17 g/mol	[1] [2]
CAS Number	81202-01-9	[1]
Appearance	White solid / crystalline powder	
Melting Point	168-170 °C (literature value)	
Isotopic Purity	≥99 atom % ^{13}C	
Chemical Purity	≥98% (CP)	
Optical Activity	$[\alpha]25/D +40.0^\circ$ (c=2 in 5 M HCl)	
Solubility	Soluble in water and dilute acids.	
Storage	Store at room temperature or -20°C, protected from light and moisture.	

Experimental Protocols

The accurate analysis of L-Isoleucine-1- ^{13}C and its metabolites is fundamental to its application. The following section details common experimental protocols for its characterization and use in tracer studies.

Quantification and Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of amino acids. Due to their polar nature, derivatization is required to increase volatility for GC analysis. This protocol is suitable for determining both chemical purity and isotopic enrichment.

Methodology:

- Sample Preparation (Hydrolysis): For protein-bound isoleucine, acid hydrolysis is performed to liberate individual amino acids. The sample is heated in 6 M HCl at approximately 150°C for 70 minutes.
- Derivatization:
 - Dry the hydrolyzed sample completely under a stream of nitrogen.
 - Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
 - Heat the mixture at 100°C for 2-4 hours to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture than other common silylating reagents.
- GC-MS Analysis:
 - Column: Use a low-polarity capillary column, such as an SLB™-5ms (20 m x 0.18 mm, 0.18 µm).
 - Injection: Inject the derivatized sample into the GC-MS.
 - GC Program: A typical program starts at a low temperature (e.g., 100°C) to resolve light derivatives, followed by a rapid temperature ramp to elute heavier compounds.
 - MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for high-sensitivity quantification. The incorporation of ¹³C will result in a characteristic M+1 peak for the molecular ion and relevant fragments, allowing for the calculation of isotopic enrichment.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a non-destructive technique that provides detailed structural information and can confirm the precise location of the isotopic label.

Methodology:

- Sample Preparation:
 - Dissolve an accurately weighed sample of L-Isoleucine-1-¹³C in a suitable deuterated solvent, typically deuterium oxide (D₂O). For protein or peptide samples, hydrolysis in deuterated hydrochloric acid (DCl) may be necessary to analyze the free amino acids.
- NMR Data Acquisition:
 - Transfer the solution to a standard 5 mm NMR tube.
 - Acquire a standard one-dimensional ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard.
 - The ¹³C-labeled carboxyl carbon will exhibit a significantly enhanced signal compared to the natural abundance signal, confirming the enrichment at the C1 position. The chemical shift for the carboxyl carbon of isoleucine typically appears between 169-173 ppm.
- Quantitative NMR (qNMR): For purity assessment, a certified reference material can be used as an internal standard. The integral of the ¹³C signal from L-Isoleucine-1-¹³C is compared to the integral of a known signal from the standard to determine concentration and purity.

Protocol for a Stable Isotope Tracer Study

L-Isoleucine-1-¹³C is primarily used to trace the metabolic fate of isoleucine *in vitro* (cell culture) or *in vivo* (animal models, human subjects). This workflow outlines a typical experiment.

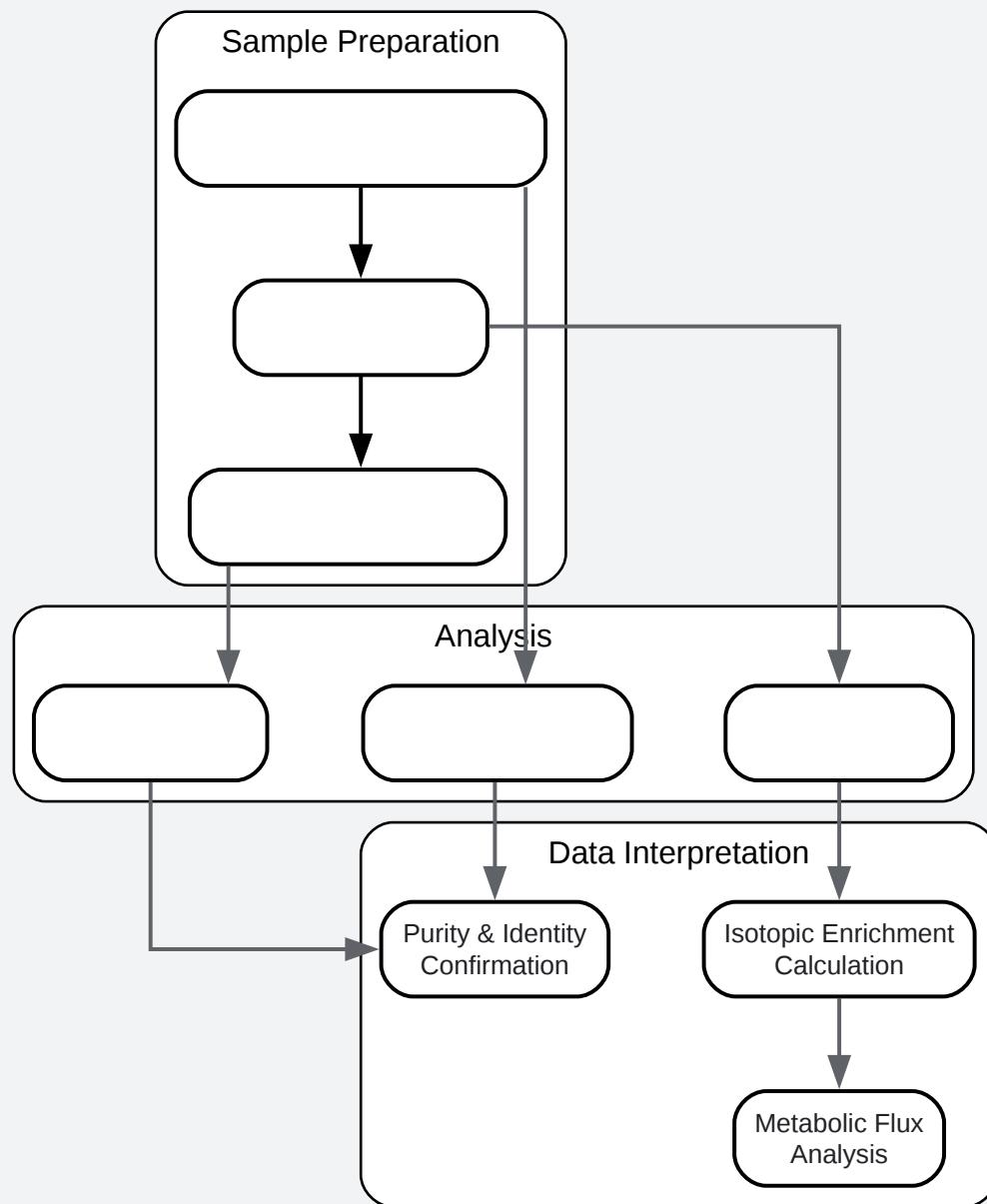
Methodology:

- Tracer Administration:
 - In Vitro: Culture cells in a specially formulated medium where unlabeled isoleucine is replaced with a known concentration of L-Isoleucine-1-¹³C. The duration of labeling should be sufficient to approach isotopic steady state for the pathway of interest.
 - In Vivo: Administer the tracer via intravenous infusion (often a primed, continuous infusion to quickly reach and maintain steady state), oral gavage, or as part of a labeled diet.

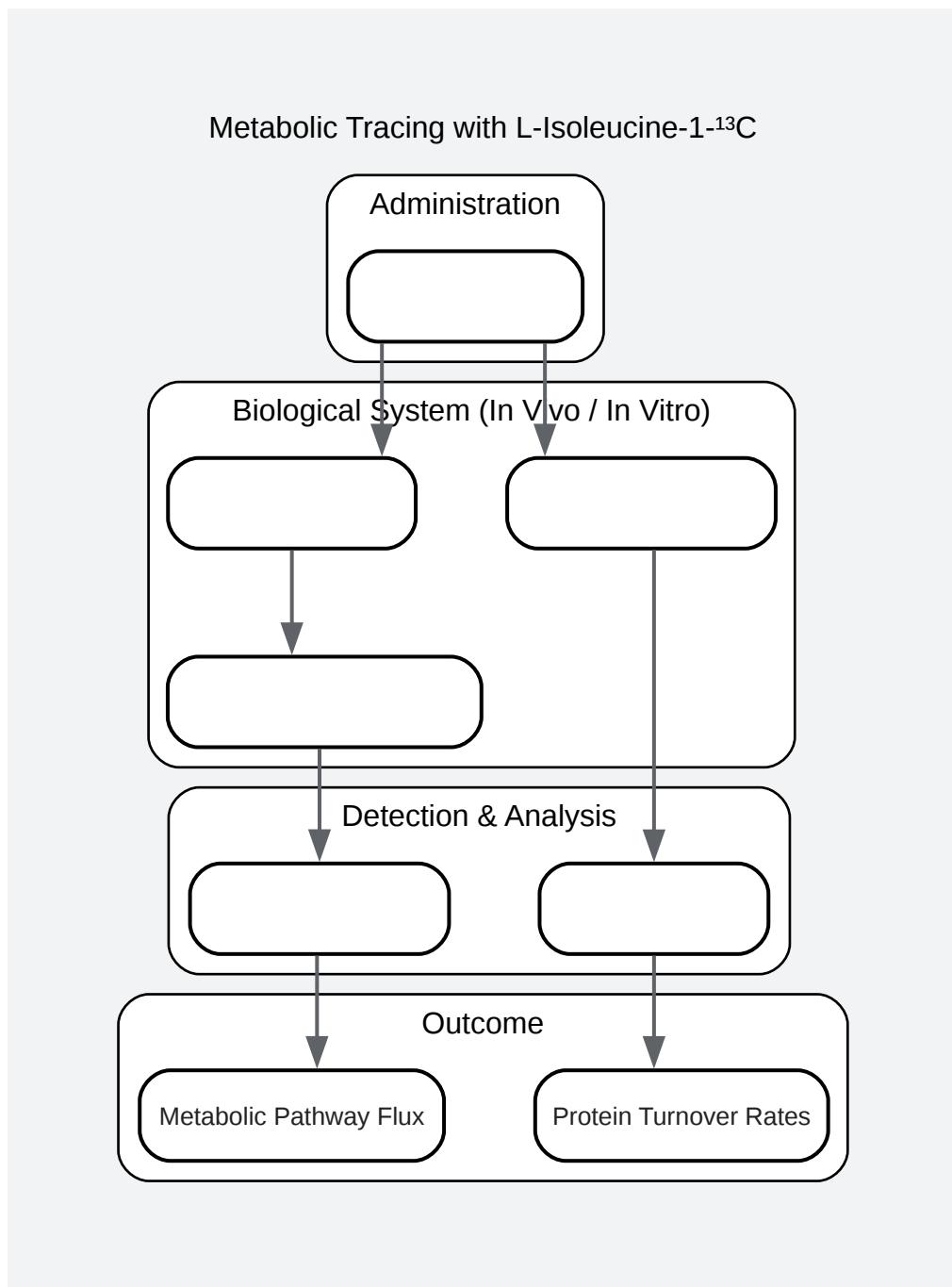
- Sample Collection: At predetermined time points, collect biological samples (e.g., cells, plasma, tissue biopsies). Quench metabolic activity immediately by flash-freezing in liquid nitrogen or using cold methanol extraction.
- Metabolite Extraction:
 - Perform a polar metabolite extraction, typically using a cold solvent mixture such as 80% methanol/water.
 - Separate the polar and non-polar phases by centrifugation. The polar phase contains amino acids and intermediates of central carbon metabolism.
- Sample Analysis (LC-MS/MS):
 - Analyze the polar extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar metabolites.
 - The mass spectrometer is used to detect the mass isotopologues of isoleucine and its downstream metabolites. For example, after transamination, the ^{13}C label will be present on α -keto- β -methylvalerate. Its subsequent catabolism can be traced into acetyl-CoA and propionyl-CoA.
- Data Analysis:
 - Integrate the peak areas for each mass isotopologue of a given metabolite.
 - Correct for the natural abundance of ^{13}C to determine the true fractional enrichment from the tracer.
 - Use the enrichment data to calculate metabolic fluxes and pathway activities.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and metabolic processes involving L-Isoleucine-1- ^{13}C .

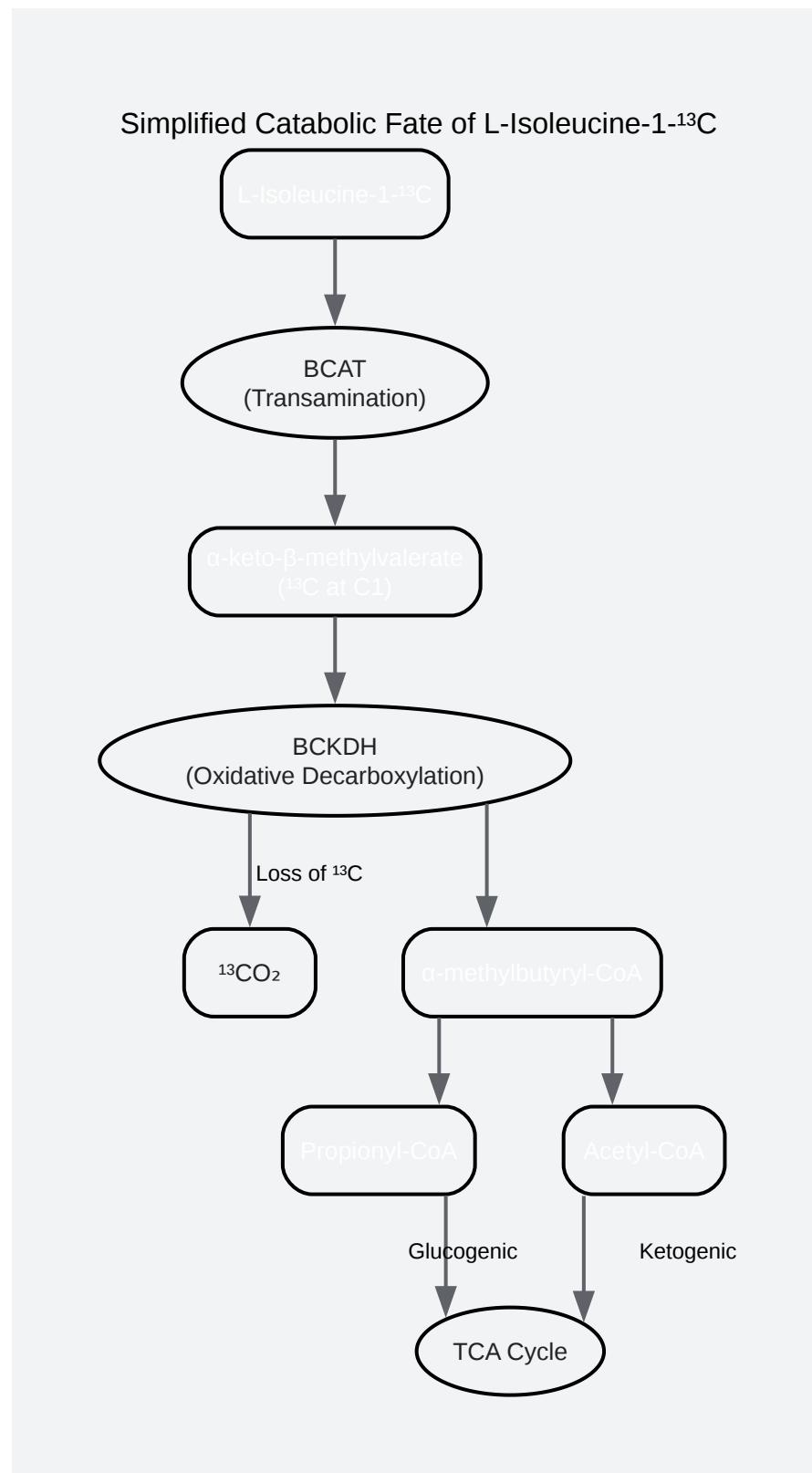
Analytical Workflow for L-Isoleucine-1-¹³C[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of L-Isoleucine-1-¹³C from biological samples.



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Caption: Conceptual workflow of a stable isotope tracing experiment using L-Isoleucine-1-¹³C.



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Caption: Tracing the ¹³C label from L-Isoleucine-1-¹³C through its initial catabolic steps.

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References

- 1. L-Isoleucine-1-13C 99 atom % 13C, 98% (CP) | 81202-01-9 [sigmaaldrich.com]
- 2. L-Isoleucine (1- $\text{\textcircumflex}^1\text{C}$, 99%) - Cambridge Isotope Laboratories, CLM-1026-0.5 [isotope.com]
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